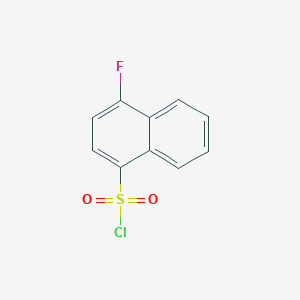

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

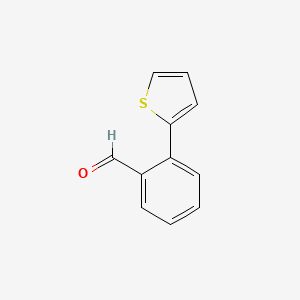

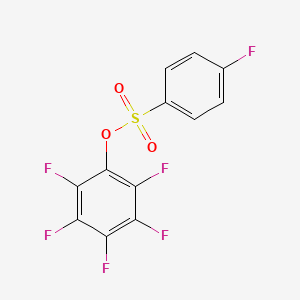

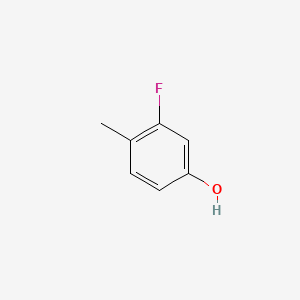

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is a chemical compound with the molecular formula C12H4F6O3S . It has a molecular weight of 342.21 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is 1S/C12H4F6O3S/c13-5-1-3-6 (4-2-5)22 (19,20)21-12-10 (17)8 (15)7 (14)9 (16)11 (12)18/h1-4H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is between 46 - 48 degrees Celsius . The compound has a density of 1.501 g/mL at 25 °C .Applications De Recherche Scientifique

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways, such as in the analysis of protein structure, interactions, and modifications.

Derivatizing Agent

It is used as a derivatizing agent for GC analysis of polyfunctional thiols . In this context, it helps in the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC .

DNA Adducts Analysis

This compound is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS . This application is particularly important in the field of toxicology and pharmacology, where understanding DNA adducts can help determine the effects of certain drugs or toxins.

Suzuki Reaction

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is utilized in the palladium-catalyzed Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to synthesize several cross-coupled aromatic compounds.

Synthesis of Aromatic Compounds

For example, it is used in the synthesis of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives . These derivatives have potential applications in the field of organic electronics due to their unique electronic properties.

Pharmaceutical and Chemical Industry

This compound serves as an intermediate and raw material in the pharmaceutical and chemical industry . It could be used in the synthesis of various pharmaceuticals and chemicals.

Safety and Hazards

Mécanisme D'action

The sulfonate group in the compound could potentially make it a good leaving group, allowing it to participate in substitution reactions. This could be one way the compound interacts with its biological targets .

As for the pharmacokinetics, the presence of multiple fluorine atoms could potentially increase the compound’s stability and alter its distribution within the body, but without specific studies, it’s hard to say for certain .

The action environment of the compound would likely depend on the specific biological system it’s introduced to. Factors such as pH, temperature, and the presence of other molecules could all potentially influence the compound’s action .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXRWOGAFUFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219967 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885950-58-3 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one](/img/structure/B1304806.png)

![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)